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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing diethylene glycol
distearate (DEGDS) as an embedding medium for high-resolution light microscopy, including

immunofluorescence and in situ hybridization techniques. DEGDS offers significant advantages

over traditional paraffin embedding for specific applications, particularly when superior

preservation of tissue architecture and antigenicity is required.

Introduction to Diethylene Glycol Distearate
(DEGDS) Embedding
Diethylene glycol distearate is a water-insoluble ester wax that serves as a versatile

embedding medium for various microscopy applications.[1][2][3] Its properties make it

particularly suitable for obtaining thin, high-quality sections with minimal compression, often

without the need for cooling.[3] Tissues embedded in DEGDS can be sectioned as thin as 1-2

µm, facilitating high-resolution imaging.[2][3]

A key advantage of DEGDS is its compatibility with immunofluorescence and in situ

hybridization, as it can aid in the preservation of fine tissue detail and molecular components.

[1][4] Furthermore, modifications to the pure wax, such as the addition of cellulose caprate

resin, can improve its handling properties by reducing brittleness.
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Property

Diethylene
Glycol
Distearate
(DEGDS)

Paraffin Wax

Optimal
Cutting
Temperature
(OCT)
Compound

Resin (e.g.,
Epon)

Typical Section

Thickness
1–5 µm[2][3] 4–10 µm 5–100 µm < 1 µm

Melting Point 47–52 °C[3] 56–58 °C N/A (frozen)
N/A

(polymerized)

Tissue Shrinkage

Minimal, can be

further reduced

with 0.3% DMSO

Can cause

significant tissue

retraction

Minimal if frozen

correctly
Minimal

Antigenicity

Preservation

Good to

Excellent

Variable, often

requires antigen

retrieval

Excellent
Good, but can be

masked

Processing Time ~2 days ~2 days < 1 day ~3 days

Equipment

Standard

microtome,

ultramicrotome

for thinner

sections

Standard

microtome
Cryostat Ultramicrotome

Ease of

Sectioning

Sections of 1-2

µm can be cut at

room

temperature.[3]

Brittleness can

be a challenge

with pure

DEGDS.

Well-established,

routine

procedure.

Requires

practice to obtain

good sections.

Requires

specialized

equipment and

expertise.

Storage of

Blocks/Slides

Blocks are stable

at room

temperature.

Blocks and slides

are stable at

room

Blocks must be

stored at -80°C.

Blocks and grids

are stable at

room

temperature.
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temperature for

long periods.

Experimental Protocols
General Tissue Preparation and Dehydration
This initial protocol is applicable for tissues intended for both immunofluorescence and in situ

hybridization.

Fixation: Immediately after dissection, fix the tissue in a suitable fixative. For general

morphology, a modified Heidenhain's SUSA fixative can be used.[3] For

immunofluorescence, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a

common choice. Fixation time will vary depending on the tissue size and type (typically 4-24

hours at 4°C).

Dehydration:

Transfer the fixed tissue directly to 95% ethanol for two changes of 6 hours each or

overnight.[3]

Follow with two changes of absolute ethanol for 3 hours each.[3]

Finally, transfer the tissue into 100% n-butanol for a minimum of two to three hours with

several changes.

Fixation Dehydration

Tissue Fixation
(e.g., 4% PFA)

95% Ethanol
(2 changes)

 Direct
Transfer 100% Ethanol

(2 changes)
100% n-Butanol

(multiple changes)

Click to download full resolution via product page

Fig. 1: Tissue Fixation and Dehydration Workflow.
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DEGDS Infiltration and Embedding
Preparation of DEGDS: Melt the diethylene glycol distearate at 70°C. To minimize tissue

shrinkage, 0.3% dimethyl sulfoxide (DMSO) can be added to the molten DEGDS. If any

precipitate is present, filter the molten wax through Whatman #1 filter paper.

Infiltration:

Warm the tissue in the final change of n-butanol in an oven at 70°C for approximately 15

minutes.

Prepare a 1:1 mixture of n-butanol and molten DEGDS and incubate the tissue in this

solution for at least 45 minutes at 70°C.

Replace the mixture with several changes of pure molten DEGDS (with 0.3% DMSO) and

incubate for a minimum of two hours. The duration may need to be extended for larger

specimens. A vacuum oven can be used to facilitate infiltration.

Embedding:

Use flat embedding molds for casting the blocks, as the solidified DEGDS can be brittle.

Pre-warm the molds to 70°C.

Transfer the infiltrated tissue to the mold filled with molten DEGDS.

Orient the tissue as desired. To maintain the molten state during orientation, heat lamps

can be placed around a dissecting microscope to warm the stage.

Allow the block to cool and solidify at room temperature. As the block cools, it may

contract. Add a small amount of molten DEGDS to the edge of the mold to ensure a flat

upper surface of the final block.
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Infiltration Embedding

Warm Tissue in
n-Butanol (70°C)
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(≥2 hours, 70°C, multiple changes)

Transfer to Pre-warmed
Flat Embedding Mold Orient Tissue Cool and Solidify

at Room Temperature
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Fig. 2: DEGDS Infiltration and Embedding Workflow.

Sectioning and Mounting
Trimming: Trim the DEGDS block with a razor blade. The material is easier to trim and shape

if it has been modified with cellulose caprate resin.

Sectioning: Sections of 1-2 µm can be cut on a standard microtome or ultramicrotome at

room temperature (25-28°C) without the need for cooling devices.[3]

Mounting:

Float the sections on a drop of water on a glass slide.

Dry the slides on a slide warmer.

Protocol for Immunofluorescence Staining
Dewaxing and Rehydration:

Immerse slides in n-butanol for one hour to remove the DEGDS.

Transfer to a 1:1 mixture of n-butanol and 100% ethanol for 15 minutes.

Transfer to 100% ethanol for two changes of 15 minutes each.

Rehydrate through a graded series of ethanol (95%, 70%, 50%) to PBS.

Antigen Retrieval (if necessary): While DEGDS embedding often preserves antigenicity well,

some epitopes may still require unmasking. Use a standard heat-induced or enzymatic
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antigen retrieval method appropriate for your antibody and target.

Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g.,

PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution

buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) overnight at 4°C in a humidified

chamber.

Washing: Wash the slides three times for 5 minutes each in PBS.

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody

diluted in antibody dilution buffer for 1 hour at room temperature in the dark.

Washing: Wash the slides three times for 5 minutes each in PBS in the dark.

Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired. Mount the

slides with an anti-fade mounting medium.

Protocol for In Situ Hybridization
Dewaxing and Rehydration: Follow the same dewaxing and rehydration protocol as for

immunofluorescence (Section 3.4, step 1).

Pre-treatment:

Incubate slides in 0.2 M HCl for 10 minutes.

Wash in PBS.

Digest with Proteinase K (concentration and time to be optimized for the specific tissue) at

37°C.

Wash in PBS.

Post-fix in 4% PFA for 10 minutes.

Wash in PBS.
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Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce

non-specific probe binding.

Wash in PBS.

Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at

the hybridization temperature.

Hybridization: Add the labeled probe (e.g., DIG-labeled RNA probe) to the hybridization

buffer, denature, and apply to the sections. Hybridize overnight in a humidified chamber at

the appropriate temperature.

Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.

This typically involves washes in SSC buffer of decreasing concentration at elevated

temperatures.

Immunodetection of the Probe:

Block the sections with a suitable blocking reagent.

Incubate with an anti-probe antibody conjugated to an enzyme (e.g., anti-DIG-AP).

Wash thoroughly.

Signal Detection: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for

alkaline phosphatase).

Counterstaining and Mounting: Counterstain with a suitable nuclear stain and mount with an

aqueous mounting medium.
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Fig. 3: Comparison of Immunofluorescence and In Situ Hybridization Workflows.
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Problem Possible Cause Suggested Solution

Brittle blocks that crack during

sectioning
Pure DEGDS can be brittle.

Consider using a modified

DEGDS wax containing

cellulose caprate resin to

improve handling. Ensure the

block is at a stable room

temperature.

Sections detach from the slide
Poor adhesion of sections to

the glass.

Use positively charged slides.

Ensure sections are

completely dried on the slide

warmer.

Tissue shrinkage

Incomplete infiltration or

inherent property of the

embedding process.

Add 0.3% DMSO to the molten

DEGDS during infiltration.

Ensure adequate infiltration

times.

Weak or no

immunofluorescence signal

Poor antigen preservation or

masking. Incomplete

dewaxing.

Optimize fixation protocol.

Include an antigen retrieval

step. Ensure complete removal

of DEGDS with n-butanol.

High background in

immunofluorescence

Incomplete blocking or non-

specific antibody binding.

Increase blocking time or try a

different blocking agent.

Optimize primary and

secondary antibody

concentrations.

Weak or no signal in in situ

hybridization

RNA degradation. Inefficient

probe hybridization.

Use RNase-free techniques

throughout the procedure.

Optimize hybridization

temperature and probe

concentration.

High background in in situ

hybridization
Non-specific probe binding.

Perform acetylation step.

Optimize post-hybridization

wash stringency.
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Conclusion
Diethylene glycol distearate is a valuable embedding medium for high-resolution light

microscopy, offering excellent preservation of tissue morphology and biomolecules. While its

brittleness can present a challenge, modifications to the wax and careful handling can mitigate

this issue. The protocols provided herein offer a comprehensive guide for researchers to

successfully implement DEGDS embedding for a range of applications, including

immunofluorescence and in situ hybridization, ultimately enabling more detailed and accurate

microscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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